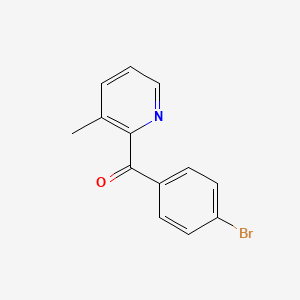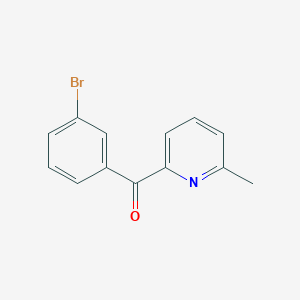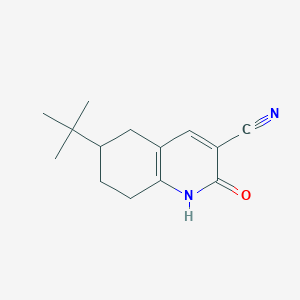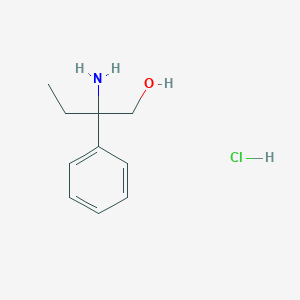![molecular formula C17H10F3N3O2 B1532362 1H-isoindole-1,3(2H)-dione, 2-{3-[2-amino-5-(trifluorométhyl)-3-pyridinyl]-2-propynyl}- CAS No. 1221792-28-4](/img/structure/B1532362.png)
1H-isoindole-1,3(2H)-dione, 2-{3-[2-amino-5-(trifluorométhyl)-3-pyridinyl]-2-propynyl}-
Vue d'ensemble
Description
2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione is a compound that has garnered interest due to its unique structural attributes and potential applications in various scientific fields. This molecule features an isoindole core linked to a pyridine ring substituted with an amino group and a trifluoromethyl group, which collectively contribute to its diverse reactivity and potential utility.
Applications De Recherche Scientifique
2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione has diverse scientific applications:
Chemistry: Used as a building block for complex organic synthesis and materials science.
Biology: Potential probe for studying enzyme interactions and protein binding due to its unique electronic properties.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly targeting neurodegenerative diseases or cancer.
Industry: May be used in the development of advanced polymers or specialty chemicals owing to its stability and reactivity.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets and induce changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . These properties may influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable at room temperature but may decompose when heated . may also affect its action and efficacy. Furthermore, the compound should be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione typically involves several key steps:
Starting with the isoindole backbone, often derived from phthalimide.
The pyridine ring is then introduced via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling.
Functional group transformations, such as nitration and subsequent reduction, are used to install the amino group.
The trifluoromethyl group can be introduced via electrophilic or nucleophilic fluorination methods.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be streamlined through the use of continuous flow chemistry techniques, which can enhance reaction efficiency and scalability. Process optimization would include:
Automated control of reaction parameters.
Use of high-throughput screening to determine optimal conditions.
Implementation of robust purification methods like crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl analogs.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Strong nucleophiles like sodium methoxide in polar solvents.
Major Products
From oxidation: Formation of nitroso or nitro compounds.
From reduction: Formation of difluoromethyl or monofluoromethyl compounds.
From substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-[2-amino-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione: Lacks the trifluoromethyl group, which may affect its electronic properties and reactivity.
2-{3-[5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione: Lacks the amino group, possibly altering its biological activity and binding affinity.
2-{3-[2-amino-5-(methyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione: Replacing trifluoromethyl with a methyl group affects its hydrophobicity and interaction with biological targets.
Uniqueness
The trifluoromethyl and amino groups in 2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione confer unique physicochemical properties that can enhance its performance in various applications, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
2-[3-[2-amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-ynyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O2/c18-17(19,20)11-8-10(14(21)22-9-11)4-3-7-23-15(24)12-5-1-2-6-13(12)16(23)25/h1-2,5-6,8-9H,7H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNIRVNYMUNFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CC3=C(N=CC(=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678890 | |
| Record name | 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-28-4 | |
| Record name | 2-[3-[2-Amino-5-(trifluoromethyl)-3-pyridinyl]-2-propyn-1-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

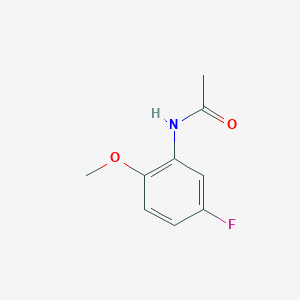
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)
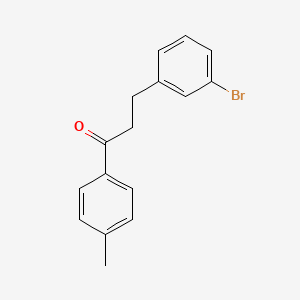
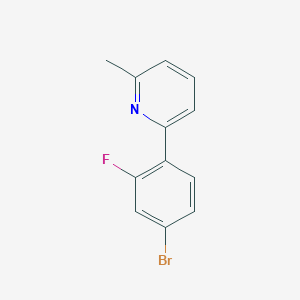
![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
